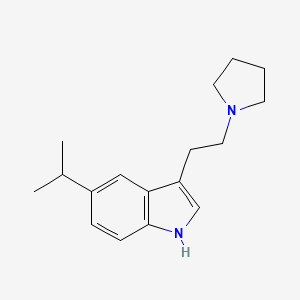

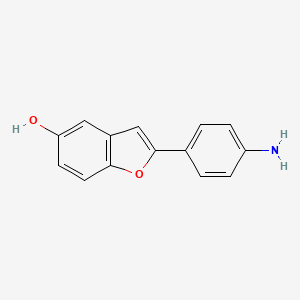

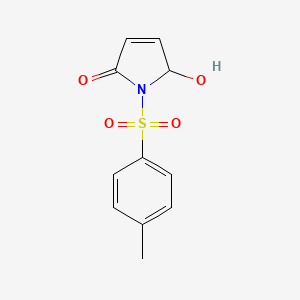

5-Methoxy-2-(4-dimethylaminophenyl)benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-メトキシ-2-(4-ジメチルアミノフェニル)ベンゾフランは、ベンゾフラン系化合物に属する合成化合物です。 ベンゾフラン誘導体は、抗腫瘍、抗菌、抗酸化、抗ウイルスなど、多様な生物活性を示すことが知られています

製法

合成経路と反応条件

5-メトキシ-2-(4-ジメチルアミノフェニル)ベンゾフランの合成は、一般的にベンゾフラン環の形成、それに続くメトキシ基とジメチルアミノフェニル基の導入を伴います。一般的な方法の1つは、適切な前駆体を特定の条件下で環化するものです。 例えば、ベンゾフラン環は、フリーラジカル環化カスケードを用いて構築することができ、これは多環式ベンゾフラン化合物を合成するための効率的な方法です .

工業的製造方法

ベンゾフラン誘導体の工業的製造は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模な化学合成を伴います。 プロトン量子トンネル現象を利用することで、副反応を抑制し、収率を向上させることが報告されており、これは工業的応用にとって適しています .

化学反応解析

反応の種類

5-メトキシ-2-(4-ジメチルアミノフェニル)ベンゾフランは、以下のを含むさまざまな化学反応を受ける可能性があります。

酸化: この化合物は、対応するキノンまたは他の酸化された誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、この化合物をアルコールまたはアミンなどの還元された形態に変換することができます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応を受ける可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、およびさまざまな求核剤が含まれます。 反応条件(温度、溶媒、pHなど)は、目的の反応に基づいて最適化されます .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。 置換反応は、さまざまな官能基をベンゾフラン環に導入することができます .

科学研究での応用

5-メトキシ-2-(4-ジメチルアミノフェニル)ベンゾフランは、いくつかの科学研究での応用があります。

化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。

生物学: この化合物の生物活性は、細胞プロセスと相互作用を研究するための候補としています。

医学: 抗腫瘍および抗菌特性の可能性があるため、治療的応用について研究されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-dimethylaminophenyl)benzofuran typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and dimethylaminophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed using a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for industrial applications .

化学反応の分析

Types of Reactions

5-methoxy-2-(4-dimethylaminophenyl)benzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzofuran ring .

科学的研究の応用

5-methoxy-2-(4-dimethylaminophenyl)benzofuran has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.

Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes.

作用機序

5-メトキシ-2-(4-ジメチルアミノフェニル)ベンゾフランの作用機序には、特定の分子標的および経路との相互作用が含まれます。例えば、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の応用とコンテキストによって異なります .

類似化合物の比較

類似化合物

類似の化合物には、ソラレン、8-メトキシソラレン、アンジェリシンなどの他のベンゾフラン誘導体があります。 これらの化合物は、構造上の類似点を共有し、多様な生物活性を示します .

独自性

5-メトキシ-2-(4-ジメチルアミノフェニル)ベンゾフランを際立たせるのは、特定の化学的および生物学的特性を与える官能基のユニークな組み合わせです。 この独自性は、さまざまな研究および産業応用にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities and exhibit diverse biological activities .

Uniqueness

What sets 5-methoxy-2-(4-dimethylaminophenyl)benzofuran apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

特性

分子式 |

C17H17NO2 |

|---|---|

分子量 |

267.32 g/mol |

IUPAC名 |

4-(5-methoxy-1-benzofuran-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C17H17NO2/c1-18(2)14-6-4-12(5-7-14)17-11-13-10-15(19-3)8-9-16(13)20-17/h4-11H,1-3H3 |

InChIキー |

KKKKLHNEZMGUPC-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-N-phenylbenzo[d]oxazol-2-amine](/img/structure/B10844849.png)